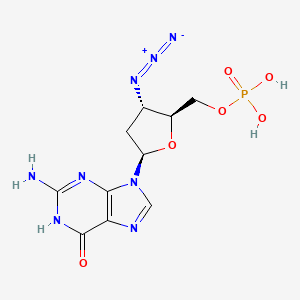![molecular formula C17H30O3 B14478939 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol CAS No. 66188-27-0](/img/structure/B14478939.png)
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol is a complex organic compound characterized by its unique structure, which includes a methoxy group, an octahydrocyclopenta[b]pyran ring, and a secondary alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the octahydrocyclopenta[b]pyran ring and the introduction of the methoxy group and the secondary alcohol. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the secondary alcohol play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of gene expression.
相似化合物的比较
Similar Compounds
5-(3-Hydroxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Octahydrocyclopenta[c]pyridine: Similar core structure but with a nitrogen atom in the ring.
Uniqueness
5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and biological activity compared to similar compounds
属性
CAS 编号 |
66188-27-0 |
|---|---|
分子式 |
C17H30O3 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
5-(3-methoxyoct-1-enyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ol |
InChI |
InChI=1S/C17H30O3/c1-3-4-5-6-14(19-2)9-7-13-8-11-16-15(13)10-12-17(18)20-16/h7,9,13-18H,3-6,8,10-12H2,1-2H3 |
InChI 键 |
TYBPVIMZWJTDDE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C=CC1CCC2C1CCC(O2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


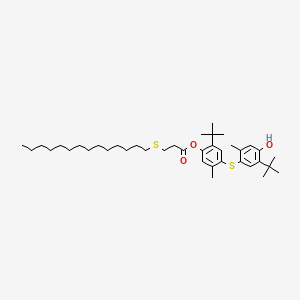
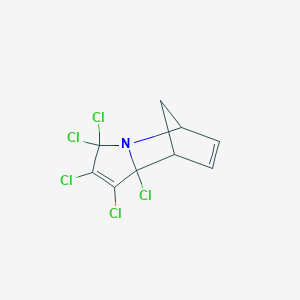
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
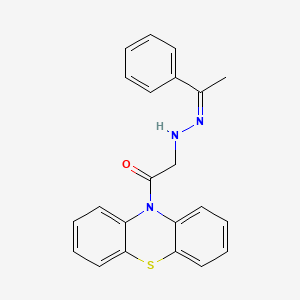
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)


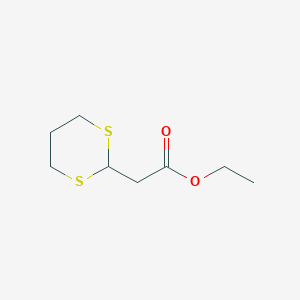
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
